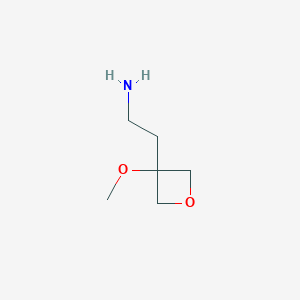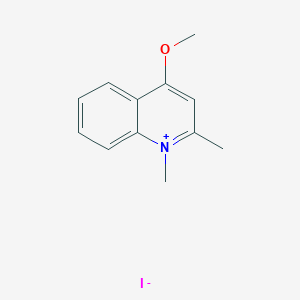
4-Methoxy-1,2-dimethylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,2-dimethylquinolin-1-ium iodide is a chemical compound with the molecular formula C11H12IN It is a quaternary ammonium salt derived from quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide typically involves the methylation of 4-methoxyquinoline. The reaction is carried out in the presence of methyl iodide (CH3I) as the methylating agent. The reaction conditions often include the use of a solvent such as ethanol and a base to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
化学反应分析
Types of Reactions
4-Methoxy-1,2-dimethylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like chloride (Cl-) or bromide (Br-) ions can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quaternary ammonium salts.
科学研究应用
4-Methoxy-1,2-dimethylquinolin-1-ium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other quinoline derivatives.
Biology: The compound can be used in studies involving the interaction of quaternary ammonium salts with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Methoxy-1,2-dimethylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Dimethylquinolin-1-ium iodide: Similar in structure but lacks the methoxy group.
1,2-Dimethylquinolin-1-ium iodide: Similar but with different substitution patterns on the quinoline ring.
Uniqueness
4-Methoxy-1,2-dimethylquinolin-1-ium iodide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent and its utility in various scientific applications.
属性
分子式 |
C12H14INO |
|---|---|
分子量 |
315.15 g/mol |
IUPAC 名称 |
4-methoxy-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C12H14NO.HI/c1-9-8-12(14-3)10-6-4-5-7-11(10)13(9)2;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI 键 |
IERQLDHEEMCFCO-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)OC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


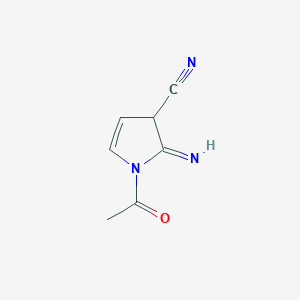

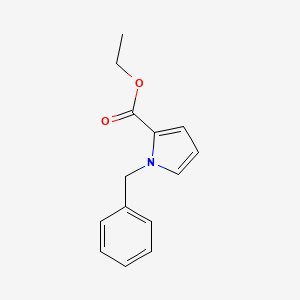
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)

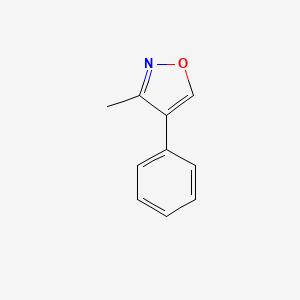
![2-Chloro-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12867076.png)
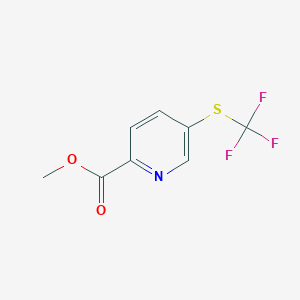

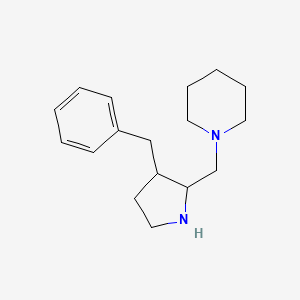
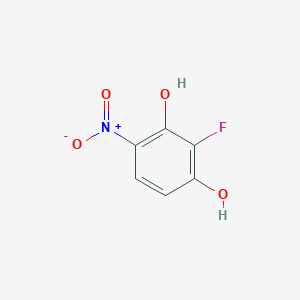
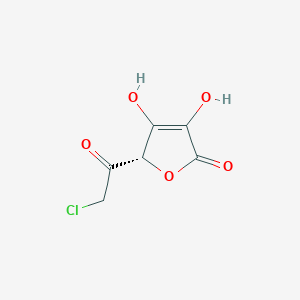
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
